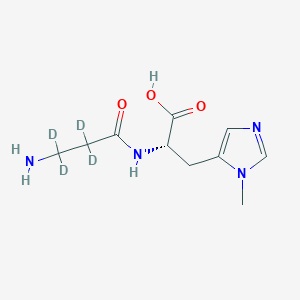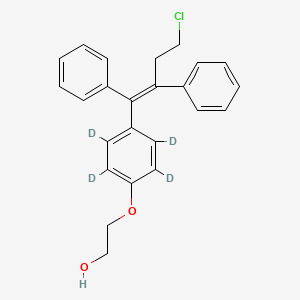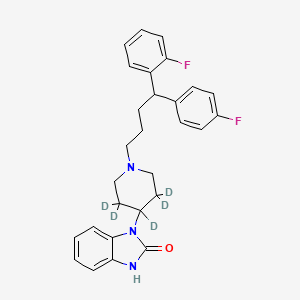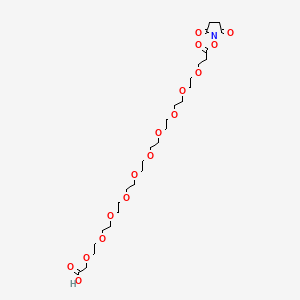
Morin 3-O-|A-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morin 3-O-|A-D-glucopyranoside is a natural flavonoid glycoside derived from morin, a flavonol found in various plants, particularly in the Moraceae family. This compound is known for its diverse biological activities, including antifungal, anticancer, and antioxidant properties .
準備方法
Synthetic Routes and Reaction Conditions
Morin 3-O-|A-D-glucopyranoside can be synthesized through microbial transformation of morin using Cunninghamella species. This method involves the glucosylation of morin, resulting in the formation of the glucoside . The reaction conditions typically include the use of microbial cultures under controlled temperature and pH conditions to facilitate the transformation.
Industrial Production Methods
Industrial production of this compound may involve large-scale microbial fermentation processes. These processes utilize specific strains of microorganisms capable of converting morin into its glucoside form. The fermentation is followed by extraction and purification steps to isolate the desired compound .
化学反応の分析
Types of Reactions
Morin 3-O-|A-D-glucopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. For example, oxidation reactions can produce oxidized derivatives with improved antioxidant properties, while substitution reactions can yield alkylated derivatives with increased antifungal activity .
科学的研究の応用
Morin 3-O-|A-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid glycosides and their chemical transformations.
Medicine: this compound exhibits potential therapeutic effects, including anticancer, antifungal, and antioxidant activities.
作用機序
The mechanism of action of Morin 3-O-|A-D-glucopyranoside involves its interaction with various molecular targets and pathways. The compound exerts its effects by:
Inhibiting Enzymes: It inhibits enzymes such as reverse transcriptase, protein-tyrosine kinase, and xanthine oxidase, which are involved in various biological processes.
Scavenging Free Radicals: The compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress.
Modulating Signaling Pathways: This compound modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its anticancer and anti-inflammatory effects.
類似化合物との比較
Morin 3-O-|A-D-glucopyranoside is unique compared to other similar flavonoid glycosides due to its specific biological activities and chemical structure. Similar compounds include:
Quercetin 3-O-|A-D-glucopyranoside: Similar in structure but differs in the position of hydroxyl groups, leading to different biological activities.
Kaempferol 3-O-|A-D-glucopyranoside: Another flavonoid glycoside with distinct antioxidant and anticancer properties.
Myricetin 3-O-|A-D-glucopyranoside: Known for its potent antioxidant activity, but with a different substitution pattern on the flavonoid backbone.
This compound stands out due to its unique combination of antifungal, anticancer, and antioxidant properties, making it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C21H20O12 |
|---|---|
分子量 |
464.4 g/mol |
IUPAC名 |
2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(24)5-12(14)31-19(20)9-2-1-7(23)3-10(9)25/h1-5,13,15,17-18,21-27,29-30H,6H2/t13-,15-,17+,18-,21+/m1/s1 |
InChIキー |
FHFOMZFUWNHILS-QSOFNFLRSA-N |
異性体SMILES |
C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
正規SMILES |
C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


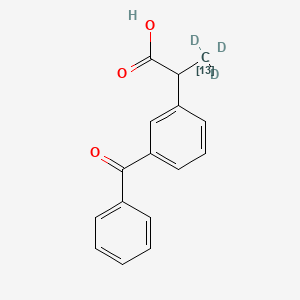
![4-methyl-7-[[5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methoxy]chromen-2-one](/img/structure/B12414863.png)
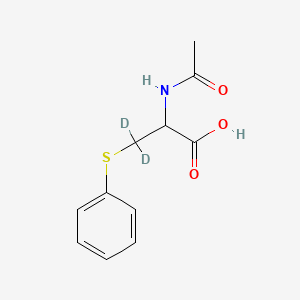
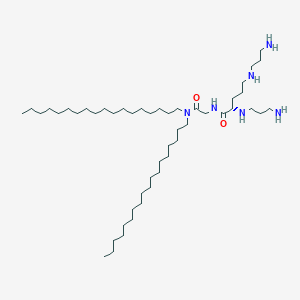
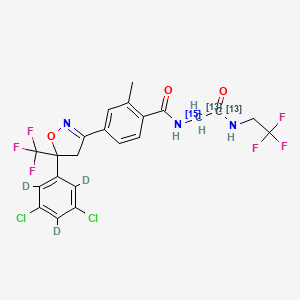
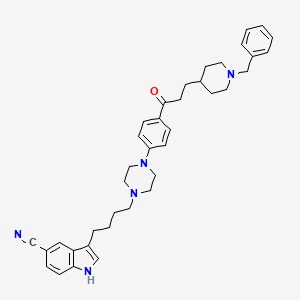
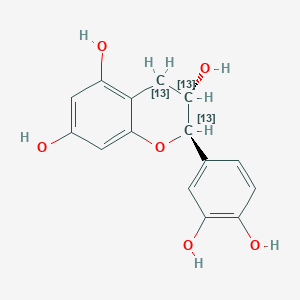

![4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione-d5](/img/structure/B12414904.png)
